(2-Oxocyclopentyl)urea
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Overview
Description
“(2-Oxocyclopentyl)urea” is a chemical compound with the systematic name 2-oxocyclopentylcarbamate. It belongs to the class of urea derivatives and features a cyclopentyl ring fused to a urea moiety. The compound’s structure consists of a five-membered cyclopentyl ring with a carbonyl group (C=O) and a urea functional group (NH₂CONH₂) attached.
Preparation Methods
Synthetic Routes::
Cyclopentanone Route:
Cyclopentyl Isocyanate Route:
Industrial Production:: The industrial production of “(2-Oxocyclopentyl)urea” typically involves the cyclopentanone route due to its simplicity and efficiency.
Chemical Reactions Analysis
Reactions::
- Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
- Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃)
- Substitution: Alkyl halides (e.g., R-X)
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
- The exact mechanism of action for “(2-Oxocyclopentyl)urea” depends on its specific application.
- In antiviral research, it may inhibit viral enzymes or interfere with viral replication pathways.
- Further studies are needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
- “(2-Oxocyclopentyl)urea” stands out due to its cyclopentyl ring, which imparts unique steric and electronic properties.
- Similar compounds include simple ureas (e.g., ethylurea, methylurea) and cyclic ureas (e.g., barbiturates).
Properties
IUPAC Name |
(2-oxocyclopentyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)8-4-2-1-3-5(4)9/h4H,1-3H2,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJHFMQKDWFXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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